N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
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Description
The compound “N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains functional groups such as sulfamoyl and acetamide, which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. For example, a similar compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, was investigated for its therapeutic activity against EGFR and VEGFR-2 proteins using density functional theory, molecular docking, and molecular dynamic simulation .Scientific Research Applications
Synthesis and Chemical Properties
N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has been explored in various chemical syntheses and studies focusing on its unique properties and potential applications. For instance, the compound's derivatives have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In one study, compounds showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Abdel‐Hafez et al., 2018).
Antitumor Activity
Research has also been conducted on derivatives of this compound to evaluate their antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized, with some compounds showing more effectiveness than the reference drug, doxorubicin, in antitumor activity. This points towards the potential therapeutic applications of these compounds in cancer treatment (Alqasoumi et al., 2009).
Coordination Complexes and Antioxidant Activity
Further studies have explored the formation of coordination complexes using derivatives of this compound and their antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. These findings suggest potential applications in designing antioxidant agents and studying metal-organic frameworks for various uses (Chkirate et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
The compound and its derivatives have also been the subject of enzyme inhibition and molecular docking studies, aiming to identify new therapeutic targets. One study synthesized a series of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, which were evaluated for their inhibition potential against various enzymes. Compound 8g, in particular, demonstrated good activity, suggesting the compound's utility in developing enzyme inhibitors (Virk et al., 2018).
properties
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-3-28-18-8-6-17(7-9-18)23-13-16(12-20(23)25)22-29(26,27)19-10-4-15(5-11-19)21-14(2)24/h4-11,16,22H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQVKHUCJWYLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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